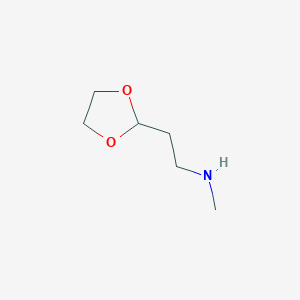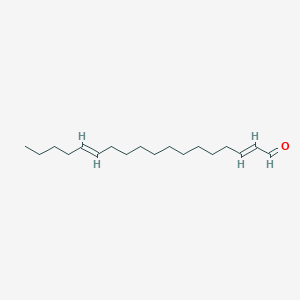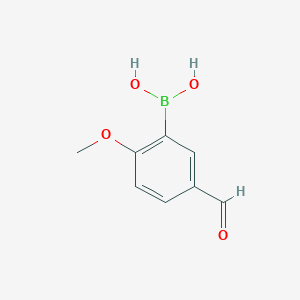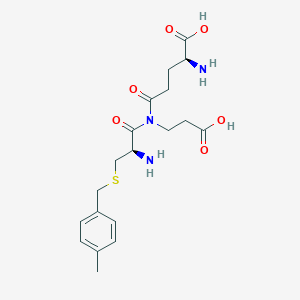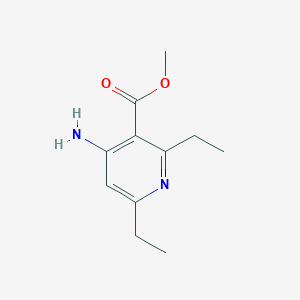
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate
Vue d'ensemble
Description
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate, also known as MADPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the disruption of bacterial cell walls.
Effets Biochimiques Et Physiologiques
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial cell wall synthesis, and the suppression of viral replication. These effects make Methyl 4-amino-2,6-diethylpyridine-3-carboxylate a promising candidate for further investigation in the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 4-amino-2,6-diethylpyridine-3-carboxylate in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on Methyl 4-amino-2,6-diethylpyridine-3-carboxylate. Some possible areas of investigation include the development of new drugs and therapies for cancer, bacterial infections, and viral diseases, as well as the investigation of its potential use as a tool in biochemical and physiological research. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate and its potential side effects and toxicity.
Applications De Recherche Scientifique
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the development of new drugs and therapies for a variety of diseases. Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have activity against a number of different targets, including cancer cells, bacteria, and viruses.
Propriétés
Numéro CAS |
144291-52-1 |
|---|---|
Nom du produit |
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-6-8(12)10(11(14)15-3)9(5-2)13-7/h6H,4-5H2,1-3H3,(H2,12,13) |
Clé InChI |
QREXJZRRMNPDBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
SMILES canonique |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
Synonymes |
3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

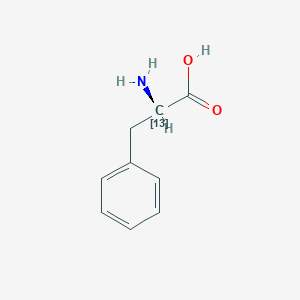
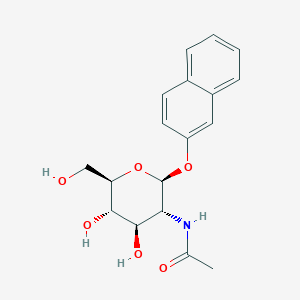
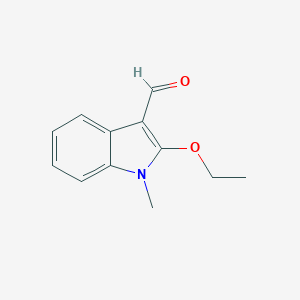
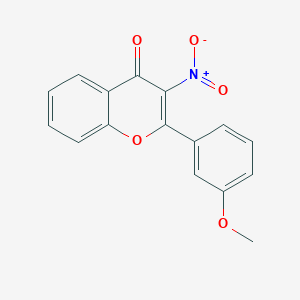
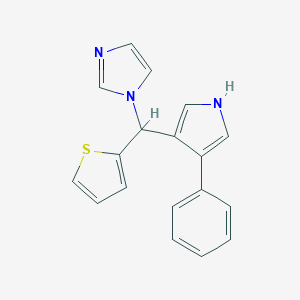
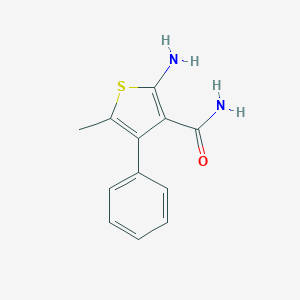
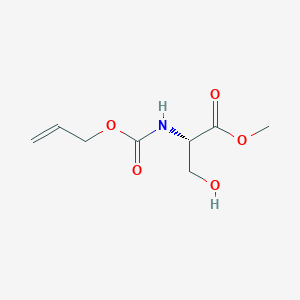
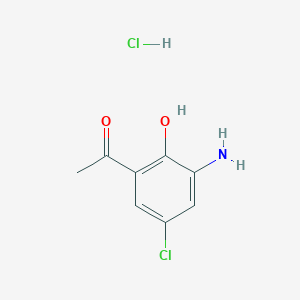
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)
![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)
